molecular formula C22H18N4O3S B255382 3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

Cat. No. B255382
M. Wt: 418.5 g/mol
InChI Key: ZRFRHPXYFXQHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide is a compound that belongs to the thiazolo[3,2-a]pyrimidine family. It has been synthesized using various methods and has shown potential in scientific research applications due to its mechanism of action, biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been reported in the literature using different approaches. One of the methods involves the reaction of 2-aminothiazole with ethyl acetoacetate to form ethyl 2-amino-4-methylthiazole-5-carboxylate. This intermediate is then reacted with benzyl isocyanide and phenyl isocyanide to form the desired compound.

Scientific Research Applications

3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been studied for its potential in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have anti-inflammatory and antioxidant properties.

properties

Product Name

3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

InChI

InChI=1S/C22H18N4O3S/c1-14-12-17(27)26-18(20(28)23-13-15-8-4-2-5-9-15)19(30-22(26)24-14)21(29)25-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,23,28)(H,25,29)

InChI Key

ZRFRHPXYFXQHEN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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